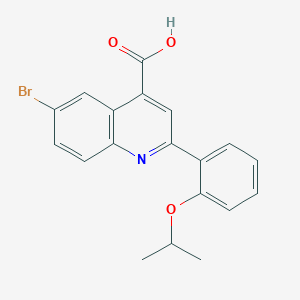

6-Bromo-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid

Description

6-Bromo-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative with a molecular formula of C19H16BrNO3 and a molecular weight of 386.24 g/mol This compound is characterized by the presence of a bromine atom at the 6th position, an isopropoxyphenyl group at the 2nd position, and a carboxylic acid group at the 4th position of the quinoline ring

Properties

IUPAC Name |

6-bromo-2-(2-propan-2-yloxyphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrNO3/c1-11(2)24-18-6-4-3-5-13(18)17-10-15(19(22)23)14-9-12(20)7-8-16(14)21-17/h3-11H,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCOKPTKINORRTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10359854 | |

| Record name | 6-bromo-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354539-41-6 | |

| Record name | 6-bromo-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

The Pfitzinger reaction is the most widely reported method for synthesizing quinoline-4-carboxylic acids. It involves the condensation of isatin derivatives with ketones under basic conditions, followed by acid-mediated cyclization. For 6-bromo-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid, the process requires:

- 5-Bromoisatin as the starting material (introduces bromine at position 6 of the quinoline).

- 2-Isopropoxyacetophenone to install the 2-isopropoxyphenyl group.

Stepwise Procedure (Adapted from CN102924374B)

Condensation :

Key Data

Advantages and Limitations

- Advantages : High regioselectivity, single-step synthesis, scalability.

- Limitations : Requires access to 5-bromoisatin, which may necessitate additional synthesis steps.

Post-Synthesis Bromination of Quinoline Scaffolds

Limitations

Multi-Step Synthesis from Aniline Derivatives

Cyclization Approach (CN106432073B)

This method builds the quinoline core from 4-bromoaniline precursors:

- Step 1 : Ethyl propiolate and 4-bromoaniline undergo cyclization in diphenyl ether at 200°C to form 6-bromoquinoline-4(1H)-one (77% yield).

- Step 2 : Phosphorus trichloride-mediated chlorination at position 4, followed by hydrolysis to the carboxylic acid.

- Step 3 : Suzuki coupling with 2-isopropoxyphenylboronic acid to install the aryl group.

Key Data

- Overall Yield : 42–54% (multi-step penalty).

- Complexity : Requires palladium catalysts and stringent anhydrous conditions.

Comparative Analysis of Methods

| Method | Yield | Regioselectivity | Practicality |

|---|---|---|---|

| Pfitzinger Condensation | 85–99% | High | High (one-step) |

| Post-Synthesis Bromination | 70–85% | Moderate | Moderate |

| Multi-Step Synthesis | 42–54% | High | Low (complex steps) |

Optimization and Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles using reagents such as sodium azide or potassium cyanide.

Oxidation Reactions: The isopropoxy group can be oxidized to form a corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Substitution: Sodium azide, potassium cyanide, dimethylformamide (DMF) as solvent, and elevated temperatures.

Oxidation: Potassium permanganate, chromium trioxide, acetone or water as solvent, and room temperature.

Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran (THF) as solvent, and low temperatures.

Major Products Formed

Substitution: Formation of azido or cyano derivatives.

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or aldehydes.

Scientific Research Applications

Medicinal Chemistry

6-Bromo-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid has been studied for its potential as a therapeutic agent. Its biological activities include:

- Antimicrobial Properties : Research indicates that quinoline derivatives exhibit significant activity against various pathogens, including bacteria and fungi. For example, preliminary studies show that related compounds effectively inhibit the growth of Candida albicans.

Table 1: Minimum Inhibitory Concentrations (MICs) Against C. albicans

| Compound | MIC (µg/mL) |

|---|---|

| BQ-01 | 0.8 |

| BQ-02 | 12.5 |

| BQ-03 | 0.8 |

| BQ-04 | 1.6 |

| BQ-05 | 0.8 |

| BQ-06 | 0.4 |

| BQ-07 | 0.4 |

| BQ-08 | 0.4 |

This table demonstrates the potential antifungal properties of quinoline derivatives, suggesting that further exploration of this compound could yield valuable insights into its efficacy as an antifungal agent.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

- Cell Cycle Arrest and Apoptosis Induction : Certain derivatives have been shown to induce apoptosis in cancer cells and cause cell cycle arrest at the G2/M phase, indicating a pathway for therapeutic intervention.

Study on Antifungal Properties

A study published in PMC demonstrated the effectiveness of related quinoline derivatives against C. albicans, highlighting significant inhibitory effects at low concentrations .

Anticancer Research

Research focusing on quinoline derivatives as histone deacetylase (HDAC) inhibitors reported promising results in terms of anticancer activity, suggesting that specific structural modifications could enhance their potency against cancer cell lines .

Mechanism of Action

The mechanism of action of 6-Bromo-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in biological processes, leading to its observed biological activities .

Comparison with Similar Compounds

6-Bromo-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid can be compared with other similar quinoline derivatives, such as:

6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid: Similar structure but with an isobutoxy group instead of an isopropoxy group.

6-Bromo-2-(2-methoxyphenyl)quinoline-4-carboxylic acid: Similar structure but with a methoxy group instead of an isopropoxy group.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

6-Bromo-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and applications based on various scientific studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 386.24 g/mol. Its structure features a quinoline core, which is known for conferring various biological activities, particularly in the fields of antimicrobial and anticancer research.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It is believed to inhibit various biochemical pathways, which may lead to its observed therapeutic effects:

- Enzyme Inhibition : The compound may bind to and inhibit specific enzymes involved in metabolic processes.

- Receptor Interaction : It can potentially modulate receptor activity, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit notable antimicrobial properties. For instance, studies have shown that derivatives similar to this compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungal pathogens like Candida albicans.

Table 1: Minimum Inhibitory Concentrations (MICs) of Related Compounds Against C. albicans

| Compound | MIC (µg/mL) |

|---|---|

| BQ-01 | 0.8 |

| BQ-02 | 12.5 |

| BQ-03 | 0.8 |

| BQ-04 | 1.6 |

| BQ-05 | 0.8 |

| BQ-06 | 0.4 |

| BQ-07 | 0.4 |

| BQ-08 | 0.4 |

These findings suggest that the compound may possess significant antifungal properties, warranting further investigation into its potential as an antifungal agent.

Anticancer Activity

Preliminary studies have highlighted the anticancer potential of quinoline derivatives, including this compound. Notably, compounds within this class have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

- Cell Cycle Arrest : Research has demonstrated that certain derivatives can cause cell cycle arrest at the G2/M phase, promoting apoptosis in cancer cell lines.

- Apoptosis Induction : The ability to enhance apoptotic rates in cancer cells has been observed, indicating a potential pathway for therapeutic intervention.

Case Studies

Several studies have investigated the biological activity of quinoline derivatives similar to this compound:

- Study on Antifungal Properties : A study published in PMC highlighted the effectiveness of related compounds against C. albicans, demonstrating significant inhibitory effects at low concentrations .

- Anticancer Research : Another research effort focused on the synthesis and evaluation of quinoline derivatives as HDAC inhibitors showed promising results in terms of anticancer activity . The study reported that specific structural modifications could enhance inhibitory potency against cancer cell lines.

Q & A

Q. What established synthetic routes are used to prepare 6-Bromo-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid?

The compound is typically synthesized via the Doebner reaction , which involves condensation of aniline derivatives, aldehydes (e.g., 2-nitrobenzaldehyde), and pyruvic acid under acidic conditions . Bromination and functionalization of the quinoline core are achieved using brominating agents (e.g., PBr₃) and coupling reactions with substituted aryl groups. Ethyl ester intermediates (e.g., ethyl 2-(4-bromophenyl)quinoline-4-carboxylate) are hydrolyzed to yield the carboxylic acid .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

Q. What safety protocols are recommended for handling this compound?

While specific hazard data is limited, general precautions include:

- Using PPE (gloves, lab coat, goggles) to avoid skin/eye contact .

- Working in a fume hood to prevent inhalation of dust/aerosols .

- Storing in a dry, ventilated area away from ignition sources .

Q. What are the primary research applications of this compound?

Current studies focus on:

- Antibacterial agents : Evaluating activity against Gram-positive bacteria (e.g., Staphylococcus aureus) via agar diffusion and MIC assays .

- Antitumor activity : Screening against cancer cell lines through MTT assays .

- Fluorescent probes : Leveraging its aromatic system for sensor development .

Advanced Research Questions

Q. How can microwave irradiation improve the synthesis of quinoline-4-carboxylic acid derivatives?

Microwave-assisted Doebner reactions reduce reaction times from hours to minutes (e.g., 30–60 minutes) while enhancing yields (up to 85%) by promoting efficient thermal activation . This method also improves regioselectivity for bromination at the 6-position .

Q. What structural modifications enhance antibacterial activity in quinoline-4-carboxylic acid analogs?

- Substituent effects : Introducing electron-withdrawing groups (e.g., -Br) at the 6-position increases activity against S. aureus (MIC = 64 µg/mL) .

- Aryl ring diversity : 2-Isopropoxyphenyl groups improve membrane permeability compared to methoxy or halogenated analogs .

- Hydrogen bond donors : Amidation of the carboxylic acid with amino substituents enhances target binding (e.g., bacterial topoisomerases) .

Q. How does the bromo group influence biological activity?

The 6-bromo substituent enhances:

Q. What challenges arise in achieving regioselectivity during synthesis?

Competing reactions during bromination or aryl coupling can lead to:

- Positional isomers : Uncontrolled bromination at the 5- or 7-position .

- Byproducts : Formation of di-brominated quinolines or ester hydrolysis intermediates . Mitigation strategies include using directed ortho-metalation or optimizing solvent polarity (e.g., DMF vs. ethanol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.